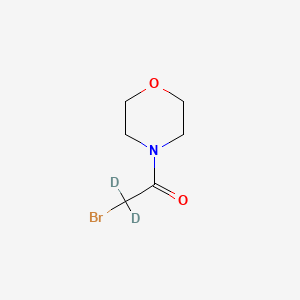

2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one” is a chemical compound with the molecular formula C6H10BrNO2 and a molecular weight of 208.05 . It is also known by its CAS number 40299-87-4 .

Synthesis Analysis

The synthesis of this compound involves the use of triethylamine in dichloromethane under an inert atmosphere. The reaction is carried out at temperatures between 0 and 20°C. Morpholine is weighed in anhydrous dichloromethane, and triethylamine is added dropwise at 0°C. A solution of 2-bromoacetyl chloride in anhydrous dichloromethane is then added, and the mixture is stirred overnight at room temperature .Molecular Structure Analysis

The molecular structure of “2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one” consists of 10 heavy atoms, with a fraction Csp3 of 0.83, 2 H-bond acceptors, and no H-bond donors . The InChI Key for this compound is LLLQAMNGYJQUKK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a density of 1.564g/cm3 and a boiling point of 308.452ºC at 760 mmHg . It has a LogP value of 0.17800, indicating its lipophilicity . It is very soluble, with a solubility of 39.0 mg/ml or 0.187 mol/l .Wissenschaftliche Forschungsanwendungen

Synthesis of α-Bromo-Substituted β-Amino Acid Esters

This compound is used in the synthesis of α-bromo-substituted β-amino acid esters. A convenient one-pot synthesis of α-bromoacrylic acid esters is followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines . Among the amines, morpholine turned most suitable .

Production of α-Substituted Propionates

Esters of α-halo β-amino acids are multifunctional compounds convenient for further functionalization and production of α-substituted propionates . Replacing their halogen atom with nucleophilic agents allows one to obtain the corresponding azido, amino, acetylthio, arylthio, and other derivatives .

Organic Synthesis

These type of compounds are in demand in organic synthesis . Thus, the development of convenient preparative methods for their production is an urgent applied task .

For the introduction of an aldehyde group, morpholin-4-carbaldehyde was used, which led to 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde .

N-methoxy-N-methylacetamide was used to introduce an acetyl group, which led to 1-ethan-1-one .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-2,2-dideuterio-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2/i5D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLQAMNGYJQUKK-BFWBPSQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N1CCOCC1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2804250.png)

![3-{[(Furan-2-yl)methyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2804254.png)

![methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2804259.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2804260.png)

![2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2804261.png)

![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2804262.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2804265.png)